6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile
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Overview
Description
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile is a chemical compound with the molecular formula C9H7ClN2. It is a derivative of pyridine, a six-membered nitrogen-containing heterocycle, and features a chloro substituent at the 6-position, a cyclopropyl group at the 4-position, and a nitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a Suzuki-Miyaura coupling reaction can be employed, where a boronic acid derivative reacts with a halogenated pyridine in the presence of a palladium catalyst . The reaction typically occurs under mild conditions and is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Negishi coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Employed in substitution reactions.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile has several scientific research applications:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development.
Material Science: Explored for its properties in the development of new materials.
Mechanism of Action
The mechanism of action of 6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile involves its interaction with specific molecular targets. The chloro and nitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The cyclopropyl group may also contribute to the compound’s steric and electronic properties, affecting its overall behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carbonitrile: Similar structure but lacks the cyclopropyl group.
4-Chloropyridine-2-carbonitrile: An isomer with the chloro group at the 4-position.
2-Chloropyridine-4-carbonitrile: Another isomer with different substitution patterns.
Uniqueness
6-Chloro-4-cyclopropyl-pyridine-2-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
Molecular Formula |
C9H7ClN2 |
---|---|
Molecular Weight |
178.62 g/mol |
IUPAC Name |
6-chloro-4-cyclopropylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-9-4-7(6-1-2-6)3-8(5-11)12-9/h3-4,6H,1-2H2 |
InChI Key |
CYBPQWYISZNOBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NC(=C2)Cl)C#N |
Origin of Product |
United States |
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